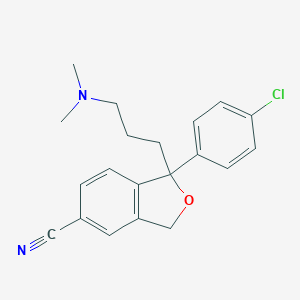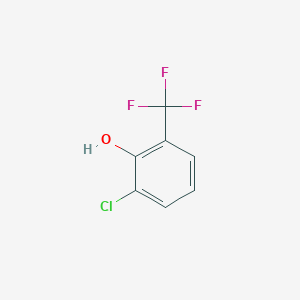
2-Cloro-6-(trifluorometil)fenol
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenol ring
Aplicaciones Científicas De Investigación
2-Chloro-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)phenol is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory sensitization .
Mode of Action
The mode of action of 2-Chloro-6-(trifluoromethyl)phenol involves nucleophilic substitution and oxidation reactions . These reactions occur at the benzylic position, which is resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .
Biochemical Pathways
It’s known that the compound can participate in reactions involving the activation of the xb donor, reactions leading to the activation of the xb acceptor, and catalytic reactions such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Pharmacokinetics
It’s known that the compound exhibits high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
It’s known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The action environment of 2-Chloro-6-(trifluoromethyl)phenol is influenced by various factors. For instance, the compound is classified as a flammable liquid , suggesting that its action, efficacy, and stability may be affected by temperature and other environmental conditions
Análisis Bioquímico
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various reactions, such as the Suzuki–Miyaura cross-coupling reaction
Dosage Effects in Animal Models
A study on the analgesic potential of a related compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, in mice has been reported .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzotrifluoride. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-(trifluoromethyl)phenol may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of partially fluorinated phenols.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenol
- 2-Chloro-4-(trifluoromethyl)phenol
- 2-Chloro-3-(trifluoromethyl)phenol
Uniqueness
2-Chloro-6-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chloro and trifluoromethyl groups on the phenol ring can lead to distinct chemical and biological properties compared to its isomers .
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYEQRMTYSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579572 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-36-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


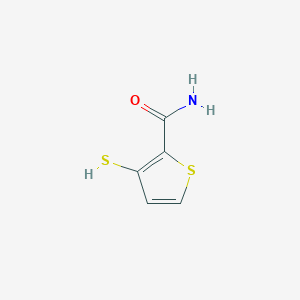
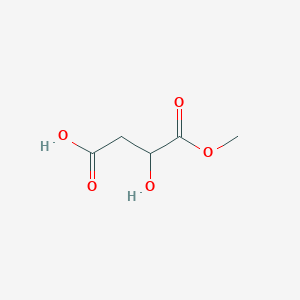
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
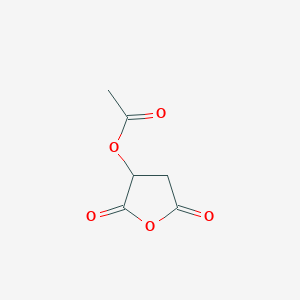
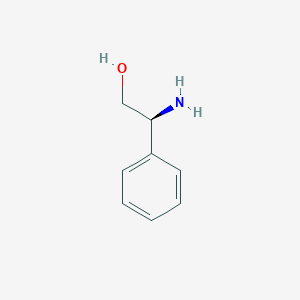
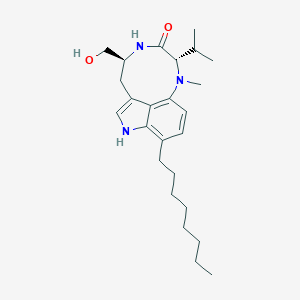
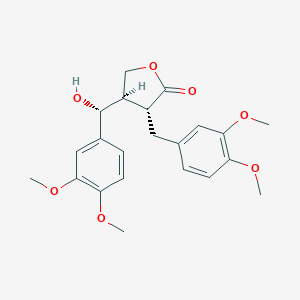
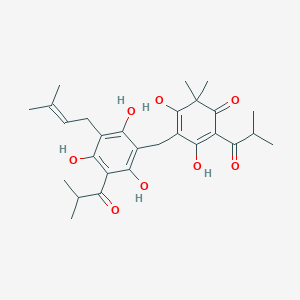
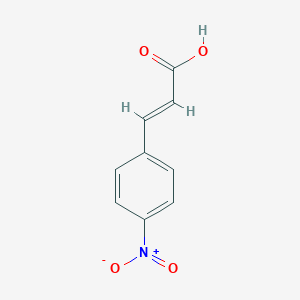

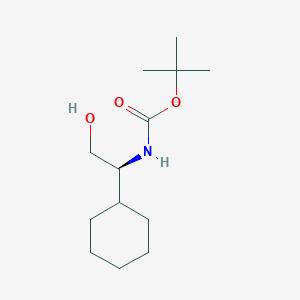
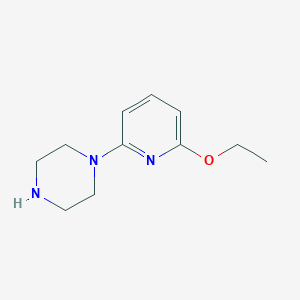
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
